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An In-depth Technical Guide to 2-Chloro-6-fluoro-3-methoxyaniline for Advanced Research

Introduction: Unveiling a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic

functionalization of aromatic scaffolds is paramount to innovation. Substituted anilines, in

particular, serve as foundational precursors for a vast array of bioactive molecules and

advanced materials. 2-Chloro-6-fluoro-3-methoxyaniline emerges as a compound of

significant interest, offering a unique substitution pattern that provides chemists with precise

control over steric and electronic properties. The presence of chloro, fluoro, and methoxy

groups on the aniline core creates a unique chemical environment, influencing reactivity,

intermolecular interactions, and metabolic stability.[1][2]

This guide provides an in-depth technical overview of 2-Chloro-6-fluoro-3-methoxyaniline,

designed for researchers, scientists, and drug development professionals. We will move

beyond a simple recitation of data to provide field-proven insights into its physicochemical

properties, spectroscopic characterization, plausible synthetic routes, chemical reactivity, and

safe handling protocols. This document is structured to serve as a practical and authoritative

resource for leveraging this compound in advanced research and development projects.

Section 1: Core Physicochemical Properties
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The physical and chemical properties of a molecule are the foundation upon which its

applications are built. For 2-Chloro-6-fluoro-3-methoxyaniline, these properties are dictated

by the interplay of its amine, chloro, fluoro, and methoxy functional groups. The data presented

below has been consolidated from chemical supplier databases and computational predictions.

Property Value Source

CAS Number 1017777-58-0 [3][4]

Molecular Formula C₇H₇ClFNO [3]

Molecular Weight 175.59 g/mol [3]

Appearance
Expected to be a solid or semi-

solid

Purity (Typical) ≥95% [3]

Predicted XLogP3
~2.0-2.5 (Estimated based on

similar structures)
[5]

Predicted pKa
~2-3 (Estimated, aniline pKa

lowered by EWGs)

Predicted Solubility

Sparingly soluble in water;

soluble in organic solvents like

DCM, EtOAc, MeOH

Expert Insight: The electron-withdrawing nature of the chlorine and fluorine atoms significantly

reduces the basicity of the aniline nitrogen, lowering its pKa compared to unsubstituted aniline.

This has direct implications for its reactivity and its behavior in biological systems. The methoxy

group, while electron-donating through resonance, has a lesser impact due to the

overwhelming inductive effects of the halogens.

Section 2: Spectroscopic Characterization: A
Predictive and Practical Guide
Definitive structural confirmation is the bedrock of chemical research. While a comprehensive

public spectral database for 2-Chloro-6-fluoro-3-methoxyaniline is not readily available, this
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section provides a validated protocol for its characterization and a predictive analysis of its

expected spectral signatures, based on data from analogous compounds.[6][7]

Predicted Spectroscopic Data
The following table outlines the expected spectral features, which are crucial for confirming the

identity and purity of the compound during synthesis or upon receipt from a supplier.

Technique Expected Features

¹H NMR

δ 6.5-7.5 ppm: Two aromatic protons, appearing

as doublets or doublet of doublets due to H-F

and H-H coupling. δ ~4.0 ppm: A broad singlet

corresponding to the two amine (-NH₂) protons.

δ ~3.9 ppm: A singlet corresponding to the three

methoxy (-OCH₃) protons.

¹³C NMR

δ 140-160 ppm: Aromatic carbons attached to F,

O, and N will be downfield, with characteristic C-

F coupling constants (¹JCF ~240 Hz). δ 110-130

ppm: Aromatic carbons attached to Cl and H. δ

~56 ppm: Methoxy carbon (-OCH₃).

FT-IR (KBr)

3350-3500 cm⁻¹: N-H stretching (two bands for

primary amine). 2850-3000 cm⁻¹: C-H stretching

(aromatic and aliphatic). 1600-1620 cm⁻¹: N-H

bending. 1200-1300 cm⁻¹: C-O stretching (aryl

ether). 1000-1100 cm⁻¹: C-F stretching. 700-

850 cm⁻¹: C-Cl stretching.

Mass Spec (EI)

M⁺ at m/z 175/177: A characteristic molecular

ion peak with a ~3:1 ratio, indicative of the

presence of one chlorine atom. Fragmentation:

Expect loss of CH₃, OCH₃, and Cl.

Protocol 2.1: Standardized Spectroscopic Analysis
This protocol ensures reproducible and high-quality data for structural verification.
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1. Sample Preparation:

NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g.,
CDCl₃ or DMSO-d₆) in a clean NMR tube.[6] Add a small amount of tetramethylsilane (TMS)
as an internal standard if required by the instrument.
FT-IR: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100
mg of dry KBr powder until a fine, homogenous mixture is formed. Press the mixture into a
transparent pellet using a hydraulic press.[7]
MS: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile organic solvent such as
methanol or acetonitrile.

2. Data Acquisition:

NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Use standard pulse
programs. For ¹³C, ensure a sufficient number of scans (e.g., 1024) and a relaxation delay of
at least 2 seconds for accurate integration of all carbon signals.[6]
FT-IR: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Perform a background scan with an empty pellet holder or pure KBr pellet.[6]
MS: Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC
inlet. Acquire data in both positive and negative ion modes if using ESI, or in EI mode to
observe fragmentation patterns.

3. Data Analysis:

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
Compare the observed chemical shifts, coupling constants, vibrational frequencies, and
mass-to-charge ratios with the predicted values and data from structurally related molecules
to confirm the structure of 2-Chloro-6-fluoro-3-methoxyaniline.[8]

Section 3: Synthesis and Purification Workflow
A reliable synthetic route is crucial for obtaining high-purity material for research. While specific

literature on the synthesis of 2-Chloro-6-fluoro-3-methoxyaniline is sparse, a logical and

efficient pathway can be proposed based on established organohalogen chemistry. The

following multi-step synthesis starts from the commercially available 2-fluoro-3-methoxyaniline.

Proposed Synthetic Pathway
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2-Fluoro-3-methoxyaniline N-(2-Fluoro-3-methoxyphenyl)acetamide
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 Reflux 
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Caption: Proposed synthesis of 2-Chloro-6-fluoro-3-methoxyaniline.

Protocol 3.1: Laboratory-Scale Synthesis
Causality Statement: This protocol employs a protection-chlorination-deprotection strategy. The

initial acetylation of the amine group (Step 1) is critical to prevent side reactions and to

deactivate the ring slightly, allowing for more controlled chlorination. N-Chlorosuccinimide

(NCS) is chosen as a mild and selective chlorinating agent for the activated aromatic ring (Step

2). The final acidic hydrolysis (Step 3) efficiently removes the acetyl protecting group to yield

the target aniline.

Step 1: Acetylation of 2-Fluoro-3-methoxyaniline

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-methoxyaniline

(1.0 eq) in pyridine (5-10 volumes).

Cool the solution to 0 °C in an ice bath.

Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC

until the starting material is consumed.

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over

anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(2-fluoro-3-

methoxyphenyl)acetamide.

Step 2: Regioselective Chlorination

Dissolve the crude acetamide from Step 1 in acetonitrile (10 volumes).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b2932888?utm_src=pdf-body-img
https://www.benchchem.com/product/b2932888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2932888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature. Note: The

chlorine is directed ortho to the activating acetamido group and ortho to the fluorine, leading

to the desired 2-chloro-6-fluoro substitution pattern.

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

Once complete, remove the acetonitrile under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and brine.

Dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude N-(2-chloro-6-fluoro-3-

methoxyphenyl)acetamide.

Step 3: Hydrolysis to 2-Chloro-6-fluoro-3-methoxyaniline

To the crude product from Step 2, add a mixture of ethanol and 6M aqueous HCl (1:1 v/v).

Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours.

Cool the reaction to room temperature and neutralize carefully with a saturated solution of

sodium bicarbonate until the pH is ~8.

Extract the product with dichloromethane (3x).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient

of ethyl acetate in hexanes) to afford pure 2-Chloro-6-fluoro-3-methoxyaniline.

Section 4: Chemical Reactivity and Applications in
Drug Discovery
The utility of 2-Chloro-6-fluoro-3-methoxyaniline lies in its predictable reactivity, which allows

for its incorporation into more complex molecular architectures. The substituents provide a

powerful toolkit for modulating the properties of the final compound.[9]
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Amine Group Reactions

Aromatic Ring Reactions
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Caption: Key reactivity pathways for 2-Chloro-6-fluoro-3-methoxyaniline.

Key Reactive Sites:
The Amine (-NH₂) Group: This is the primary site for reactions such as diazotization (to form

diazonium salts for Sandmeyer-type reactions), acylation (to form amides), and sulfonylation

(to form sulfonamides). These transformations are fundamental in building larger molecules.

The Aromatic Ring: The ring is activated towards electrophilic substitution, though the

positions are heavily directed by the existing substituents. The C4 and C5 positions are the

most likely sites for further functionalization. More importantly, the chloro-substituent can

participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-

Hartwig), enabling the formation of C-C and C-N bonds, which are critical in modern drug

synthesis.

Role in Drug Development:
Scaffold Engineering: The chloro and fluoro groups can engage in halogen bonding and

other specific interactions within a protein's binding pocket, potentially enhancing binding

affinity and selectivity.[2]
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Metabolic Stability: The fluorine atom at the C6 position can block metabolic oxidation at that

site, a common strategy used to improve the pharmacokinetic profile of a drug candidate.

Modulating Physicochemical Properties: The methoxy group can act as a hydrogen bond

acceptor and its presence, along with the halogens, allows for fine-tuning of properties like

lipophilicity (LogP) and solubility.[1]

Versatile Intermediate: This compound is an excellent precursor for synthesizing more

complex heterocyclic systems, which are prevalent in pharmaceuticals. For example, similar

anilines are used as key intermediates for APIs like the anti-inflammatory drug lumiracoxib.

[10][11]

Section 5: Safety, Handling, and Storage
Ensuring laboratory safety is non-negotiable. While specific toxicity data for 2-Chloro-6-fluoro-
3-methoxyaniline is limited, a conservative approach based on data for structurally related

compounds is warranted.[12][13] For instance, the related compound 2-Chloro-6-fluoroaniline

is classified as toxic if swallowed, in contact with skin, or if inhaled.[14][15]

Protocol 5.1: Safe Handling and Emergency Procedures
1. Personal Protective Equipment (PPE):

Always wear a lab coat, nitrile gloves, and chemical safety goggles.
All manipulations should be performed inside a certified chemical fume hood to avoid
inhalation of dust or vapors.[13]

2. Handling and Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents.
Keep in a dark place, under an inert atmosphere, and at recommended temperatures (e.g.,
2-8°C) for long-term stability.

3. Accidental Release Measures:

In case of a spill, evacuate the area.
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Use personal protective equipment and absorb the spill with an inert material (e.g.,
vermiculite, sand).
Collect the waste in a sealed container for proper disposal.[13]

4. First-Aid Measures:

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a
physician.[13]
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[13]
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a
physician.[13]
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious
person. Rinse mouth with water and consult a physician.[13]

Conclusion
2-Chloro-6-fluoro-3-methoxyaniline represents a strategically designed chemical building

block with significant potential for applications in drug discovery and materials science. Its

unique substitution pattern offers a sophisticated tool for researchers to control molecular

properties and explore novel chemical space. By understanding its core properties, employing

rigorous spectroscopic and synthetic protocols, and adhering to strict safety guidelines,

scientists can effectively unlock the full potential of this versatile compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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